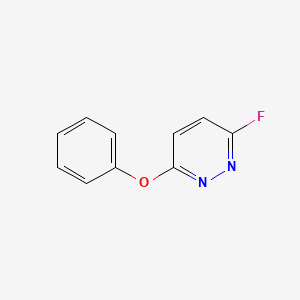

3-Fluoro-6-phenoxypyridazine

Description

3-Fluoro-6-phenoxypyridazine is a pyridazine derivative characterized by a fluorine substituent at the 3-position and a phenoxy group at the 6-position of the pyridazine ring. Pyridazine derivatives are heterocyclic compounds with two adjacent nitrogen atoms in a six-membered aromatic ring, often studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

33097-40-4 |

|---|---|

Molecular Formula |

C10H7FN2O |

Molecular Weight |

190.17 g/mol |

IUPAC Name |

3-fluoro-6-phenoxypyridazine |

InChI |

InChI=1S/C10H7FN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H |

InChI Key |

UPYFRNXFSFSERC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Fluoro-6-phenoxypyridazine can be achieved through several methods. One common approach involves the catalytic dehalogenation of 3-phenoxy-6-chloropyridazine or the reaction of 3-chloropyridazine with phenols in the presence of a base . Industrial production methods may involve large-scale preparation using similar synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

3-Fluoro-6-phenoxypyridazine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridazine ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Major Products: The products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the pyridazine ring.

Scientific Research Applications

3-Fluoro-6-phenoxypyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-6-phenoxypyridazine involves its interaction with specific molecular targets. In the context of its use as a herbicide, it may inhibit certain enzymes or pathways critical for plant growth . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations:

Electronic Effects: Fluorine substituents (e.g., in ) increase electron-withdrawing effects, enhancing stability and influencing binding interactions in biological systems. The 3-fluoro group in the target compound may similarly improve metabolic resistance compared to methoxy or sulfanyl groups .

Bioactivity: Sulfamethoxypyridazine () is a sulfonamide antibiotic, suggesting that pyridazine derivatives with sulfonamide groups exhibit antimicrobial properties. The absence of sulfonamide in 3-fluoro-6-phenoxypyridazine may shift its bioactivity toward other targets, such as kinase inhibition . The oxadiazole moiety in is associated with anti-inflammatory and anticancer activity, highlighting the role of heterocyclic appendages in modulating pharmacological effects .

Physicochemical Properties: Lipophilicity: The phenoxy group in the target compound likely increases logP compared to furan or methoxy substituents, favoring membrane permeability. Solubility: Sulfonamide-containing derivatives () exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas fluorinated compounds (e.g., ) may require formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.